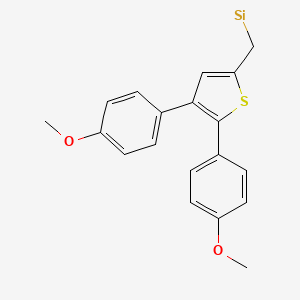
CID 78069436
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78069436” is a chemical entity with unique properties and applications. This compound has garnered interest in various scientific fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78069436 involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control over temperature, pressure, and the use of specific reagents to achieve the desired product. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure high yield and purity of the compound. Industrial methods may also involve the use of advanced equipment and techniques to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: CID 78069436 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and overall structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products can vary widely, ranging from simple derivatives to more complex structures .
Scientific Research Applications
CID 78069436 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, the compound has industrial applications, such as in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78069436 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78069436 include other chemical entities with comparable structures and reactivity. These compounds may share certain properties but differ in specific aspects, such as their reactivity or biological activity .
Uniqueness: this compound stands out due to its unique combination of properties, which make it suitable for specific applications. Its distinct chemical structure and reactivity profile differentiate it from other similar compounds, highlighting its potential in various scientific and industrial fields .
Properties
Molecular Formula |
C19H17O2SSi |
|---|---|
Molecular Weight |
337.5 g/mol |
InChI |
InChI=1S/C19H17O2SSi/c1-20-15-7-3-13(4-8-15)18-11-17(12-23)22-19(18)14-5-9-16(21-2)10-6-14/h3-11H,12H2,1-2H3 |
InChI Key |
JOWOFRYZYYULKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=C2)C[Si])C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















